N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
説明
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure integrates:
- A 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group.
- A 2,5-dimethylphenyl group, which may enhance lipophilicity and influence binding affinity.
特性
IUPAC Name |
(E)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-8-9-15(2)17(12-14)22-19(27)13-28-21-25-24-20(29-21)23-18(26)11-10-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)(H,23,24,26)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMPOGMMJOWMSQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among 1,3,4-thiadiazole derivatives include:
- Substituents on the thiadiazole ring (e.g., alkylthio, arylthio, or acetamide groups).
- Phenyl ring modifications (e.g., halogens, methoxy, or nitro groups).
Table 1: Substituent Variations in Selected Analogues
Key Observations :
- The cinnamamide group in the target compound distinguishes it from most analogues, which typically feature simpler acetamide or benzamide groups. This may enhance binding to hydrophobic pockets in biological targets .
- Thioether-linked substituents (e.g., 4-chlorobenzylthio in 5e and 5j) are common in analogues, but the target compound’s 2,5-dimethylphenyl group could reduce steric hindrance compared to bulkier substituents .
Physicochemical Properties
Melting points and yields provide insights into stability and synthetic feasibility:
Table 2: Physical Properties of Analogues
| Compound ID/Name | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Not reported | - | - |
| 5e | 132–134 | 74 | |
| 5j | 138–140 | 82 | |
| 4y | Not reported | - | |
| 4d | Not reported | 72–88* |
*Yields for benzimidazolyl derivatives in range from 72–88%.
Key Observations :
- The target compound’s cinnamamide group may lower its melting point compared to acetamide derivatives (e.g., 5e, 5j) due to reduced crystallinity.
- Substituents like 4-chlorobenzylthio (in 5j) correlate with higher yields (82%), suggesting synthetic robustness .
Table 3: Anticancer Activity of Analogues
Key Observations :
- Compound 4y (with a p-tolylamino group) shows high potency against A549 cells (IC₅₀ = 0.034 mmol/L), surpassing cisplatin in selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
